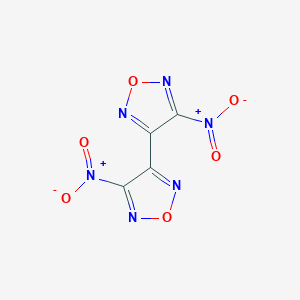

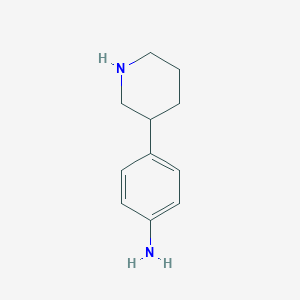

![molecular formula C8H12O2 B168774 3-Oxabicyclo[3.3.1]nonan-9-one CAS No. 101567-96-8](/img/structure/B168774.png)

3-Oxabicyclo[3.3.1]nonan-9-one

Vue d'ensemble

Description

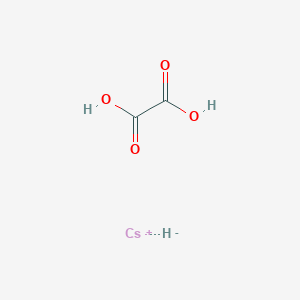

3-Oxabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .

Synthesis Analysis

The synthesis of this compound involves a highly stereoselective method that creates functionalized derivatives with four contiguous stereogenic centers, including one tetrasubstituted stereogenic center . This process is realized through an organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by a PCC oxidation . The modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media, are used to obtain the title products in good yields (up to 84%), excellent diastereoselectivities (99:1 dr), and high enantioselectivities (up to 96% ee) .Molecular Structure Analysis

The molecular structure of this compound has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of this compound involve a domino Michael-hemiacetalization-Michael reaction . This domino reaction is a powerful tool in organic synthesis that enables chemists to quickly assemble complex molecules with multiple stereogenic centers from relatively simple starting materials .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 140.18 .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Regio- and Diastereoselective Synthesis : Functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, derivatives of 3-Oxabicyclo[3.3.1]nonan-9-one, have been synthesized using condensation and iodolactonization reactions (Ullah et al., 2005).

- Stereochemistry and Antimicrobial Properties : Libraries of 3-azabicyclo[3.3.1]nonan-9-ones/oximes and their derivatives were synthesized, structurally analyzed, and evaluated for antimicrobial activity, revealing potential as antimicrobial agents (Parthiban et al., 2010).

Catalysis and Organic Transformations

- Catalytic Oxidation : 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), derived from this compound, has been identified as a highly active catalyst for alcohol oxidation, superior to some traditional catalysts (Shibuya et al., 2009).

Antimicrobial and Antioxidant Studies

- Antimicrobial and Antioxidant Agents : Synthesis and evaluation of various derivatives of 3-azabicyclo[3.3.1]nonan-9-ones demonstrated their potential as antimicrobial and antioxidant agents, with some exhibiting significant growth inhibition against pathogenic bacteria and fungi (Premalatha et al., 2013).

Antileishmanial Properties

- Inhibition of Redox Enzymes in Leishmania : Oxabicyclo[3.3.1]nonanones, including derivatives of this compound, have been found to inhibit key redox enzymes in the Leishmania parasite, leading to apoptosis and identifying a novel chemical space for antileishmanial drug development (Saudagar et al., 2013).

Mécanisme D'action

The mechanism of action for the synthesis of 3-Oxabicyclo[3.3.1]nonan-9-one involves a domino Michael-hemiacetalization-Michael reaction . This reaction is catalyzed by modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids .

Safety and Hazards

The safety information for 3-Oxabicyclo[3.3.1]nonan-9-one includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .

Propriétés

IUPAC Name |

3-oxabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-6-2-1-3-7(8)5-10-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRBJBWZKVMVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC(C1)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634790 | |

| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101567-96-8 | |

| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Oxabicyclo[3.3.1]nonan-9-one synthesized according to the research?

A1: The research paper describes the synthesis of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one (a derivative of this compound) through a multi-step process. Initially, 2-chloro-cyclohexanone reacts with 3,4-dimethoxyfuran in the presence of sodium hydride. This leads to the formation of 3,4-dimethoxy-11endo-oxa-tricyclo[4.3.1.12,5]undec-3-en-10-one. This intermediate then undergoes ozonolysis, cleaving the double bond and resulting in the formation of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

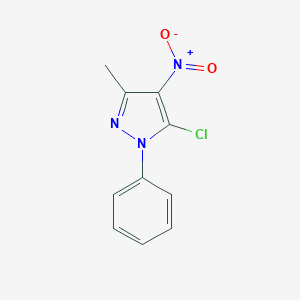

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)